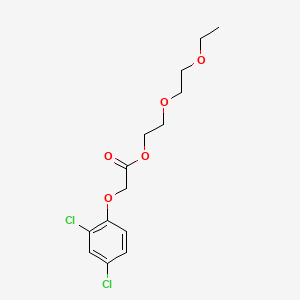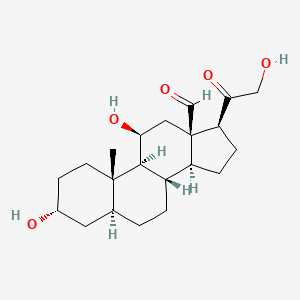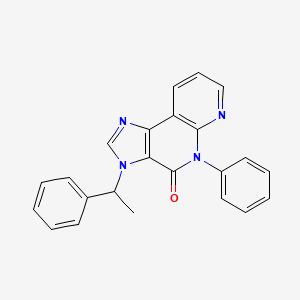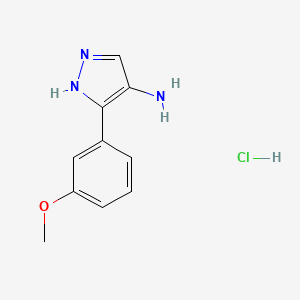
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is a coordination compound with the molecular formula C14H13CdN3OS.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with a cadmium(II) salt, such as cadmium acetate, in the presence of ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cadmium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other cadmium complexes.
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
科学的研究の応用
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other cadmium complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in materials science for the development of new materials with specific properties .
作用機序
The mechanism of action of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) involves its ability to coordinate with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the cadmium ion, which can form stable complexes with biological molecules .
類似化合物との比較
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: Similar in structure but with a thiosemicarbazone ligand instead of thiobenzoylhydrazonato.
Salicylaldehyde: A simpler compound with a similar benzaldehyde core but lacking the cadmium and thiobenzoylhydrazonato components.
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is unique due to its specific coordination environment and the presence of cadmium. This gives it distinct chemical and biological properties compared to similar compounds .
特性
CAS番号 |
132773-06-9 |
|---|---|
分子式 |
C14H13CdN3OS |
分子量 |
383.75 g/mol |
IUPAC名 |
azane;cadmium(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.Cd.H3N/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H3/q;+2;/p-2/b15-10+;; |
InChIキー |
JINGYFFHNNTGGE-OVWKBUNZSA-L |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Cd+2] |
正規SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















